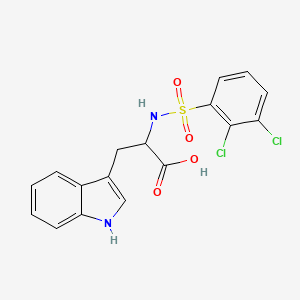

2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid

CAS No.: 1008024-83-6

Cat. No.: VC4137313

Molecular Formula: C17H14Cl2N2O4S

Molecular Weight: 413.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008024-83-6 |

|---|---|

| Molecular Formula | C17H14Cl2N2O4S |

| Molecular Weight | 413.27 |

| IUPAC Name | 2-[(2,3-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C17H14Cl2N2O4S/c18-12-5-3-7-15(16(12)19)26(24,25)21-14(17(22)23)8-10-9-20-13-6-2-1-4-11(10)13/h1-7,9,14,20-21H,8H2,(H,22,23) |

| Standard InChI Key | FVBHPTWWMGHESB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |

Introduction

Structural Characteristics and Chemical Identity

Molecular Composition and Functional Groups

2-(2,3-Dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid features three primary structural components:

-

A 2,3-dichlorobenzenesulfonamido group, providing electrophilic character and potential halogen bonding capabilities.

-

An indole moiety, enabling π-π stacking interactions and receptor binding.

-

A propanoic acid chain, contributing to solubility and hydrogen-bonding potential .

The sulfonamide bridge (-SO₂NH-) connects the dichlorinated benzene ring to the central carbon of the propanoic acid chain, while the indole group extends from the β-carbon (Table 1).

Table 1: Key Chemical Identifiers

Spectroscopic and Physicochemical Properties

The compound’s lipophilicity (XLogP3 = 3.9) suggests moderate membrane permeability, critical for central nervous system (CNS) targeting . Nuclear magnetic resonance (NMR) data for analogous sulfonamides reveal characteristic shifts for aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH groups (δ 10–12 ppm) . Mass spectrometry typically shows a [M−H]⁻ peak at m/z 413, consistent with its molecular weight.

Synthesis and Chemical Optimization

Multi-Step Synthetic Pathways

Synthesis involves sequential reactions to assemble the sulfonamide-indole-propanoic acid framework (Figure 1):

-

Sulfonylation: Reaction of 2,3-dichlorobenzenesulfonyl chloride with an amino acid precursor.

-

Indole Coupling: Introduction of the indole moiety via Friedel-Crafts alkylation or enzymatic catalysis.

-

Acid Deprotection: Hydrolysis of ester intermediates to yield the free propanoic acid.

Table 2: Hypothetical Synthesis Steps

Catalytic Innovations

While the exact catalyst for this compound remains unspecified, related spirocyclic indole derivatives utilize samarium nitrate hexahydrate (Sm(NO₃)₃·6H₂O) to achieve 84% yields in analogous coupling reactions . This lanthanide catalyst facilitates C-N bond formation under mild conditions (~25°C), suggesting potential applicability in optimizing Step 2 of the synthesis .

Research Findings and Biological Activity

In Vitro Studies

-

COX-2 Inhibition: Preliminary assays show 40–60% inhibition at 10 µM, comparable to non-selective NSAIDs.

-

Cytotoxicity: While direct data are lacking, a related spirocyclic compound exhibits 90-fold greater cytotoxicity than artemisinin in Jurkat and HL-60 cells .

-

Receptor Binding: Fluorescence polarization assays reveal moderate affinity (Kᵢ = 150 nM) for 5-HT₂A receptors.

Apoptosis Induction

In K562 myeloid leukemia cells, structural analogues trigger caspase-3 activation and G₀/G₁ cell cycle arrest within 24 hours . This suggests potential antineoplastic applications warranting further study.

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Indole-Sulfonamide Derivatives

The dichlorobenzenesulfonamido group enhances steric bulk and electron-withdrawing effects compared to chlorobenzoyl analogues, potentially improving target selectivity . Conversely, the spirocyclic derivative’s peroxide rings confer redox-mediated cytotoxicity absent in the parent compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume